molecular formula C14H11N3O3S B6061585 N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide

Cat. No.: B6061585
M. Wt: 301.32 g/mol
InChI Key: OYQKSIWPTDAAGU-UHFFFAOYSA-N
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Description

“N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide” is a compound that contains a 1,3,4-thiadiazole nucleus . This nucleus is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

1,3,4-thiadiazoles have become an important class of heterocycles because of their broad types of biological activity . They are present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It exhibits a wide variety of biological activity .


Chemical Reactions Analysis

1,3,4-thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .


Physical and Chemical Properties Analysis

The molecular weight of “N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide” is 254.23 g/mol . It has a hydrogen bond donor count of 1 .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c18-12(9-20-10-5-2-1-3-6-10)15-14-17-16-13(21-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQKSIWPTDAAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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